

Toxicological Profile of Dazomet and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Dazomet**

Cat. No.: **B121842**

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Executive Summary

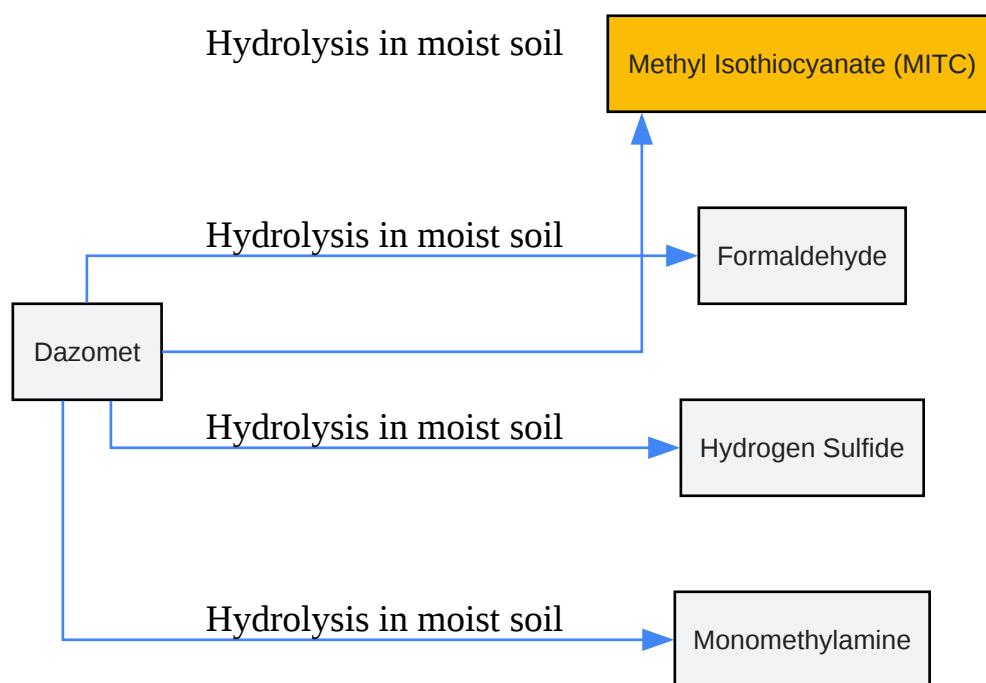
Dazomet is a widely utilized soil fumigant that owes its biocidal efficacy to its rapid degradation into methyl isothiocyanate (MITC) and other byproducts. While effective for pest and pathogen control, the toxicological implications of **Dazomet** and its principal metabolite, MITC, necessitate a thorough understanding for risk assessment and safe handling. This technical guide provides a comprehensive overview of the toxicological profile of **Dazomet** and MITC, detailing acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The document summarizes quantitative data in tabular format, outlines key experimental methodologies, and provides visual representations of metabolic and toxicity pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction

Dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a crystalline solid that, in the presence of moisture, undergoes hydrolysis to yield methyl isothiocyanate (MITC), formaldehyde, hydrogen sulfide, and monomethylamine.^{[1][2]} MITC is the primary active agent responsible for the nematicidal, fungicidal, and herbicidal properties of **Dazomet**.^{[1][2]} However, MITC is also the main contributor to the toxicological profile of **Dazomet**. This guide delves into the specifics of this profile, providing detailed data and methodologies for a scientific audience.

Metabolism of Dazomet

The conversion of **Dazomet** to MITC is a critical step in its mode of action and toxicokinetics. This chemical transformation is a non-enzymatic hydrolysis reaction that occurs in moist environments.



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Caption: Decomposition pathway of **Dazomet**.

Toxicological Data Summary

The toxicological data for **Dazomet** and MITC are summarized below. The data is presented in tabular format for ease of comparison.

Acute Toxicity

Compound	Test	Species	Route	Value
Dazomet	LD50	Rat	Oral	640 mg/kg
Dazomet	LD50	Rabbit	Dermal	>2000 mg/kg
Dazomet	LC50	Rat	Inhalation	>8.4 mg/L (4h)
MITC	LD50	Rat	Oral	175 mg/kg
MITC	LD50	Rabbit	Dermal	470 mg/kg
MITC	LC50	Rat	Inhalation	180 ppm (4h)[3]

Genotoxicity

Compound	Assay	System	Result
Dazomet	Ames Test	<i>S. typhimurium</i>	Positive
Dazomet	In vivo Micronucleus	Mouse Bone Marrow	Positive[4]
MITC	Ames Test	<i>S. typhimurium</i>	Positive
MITC	In vitro Micronucleus	Human Hepatoma Cells (HepG2)	Positive[5][6]
MITC	In vivo DNA Damage	Mouse Liver, Kidneys, Lungs	Positive for DNA adducts[4]

Carcinogenicity

Compound	Species	Route	Result
Dazomet	Rat (2-year)	Oral	Not Carcinogenic
Dazomet	Mouse (18-month)	Oral	Not Carcinogenic
MITC	Rat (2-year)	Drinking Water	No clear evidence of carcinogenicity
MITC	Mouse (2-year)	Drinking Water	No clear evidence of carcinogenicity[3]

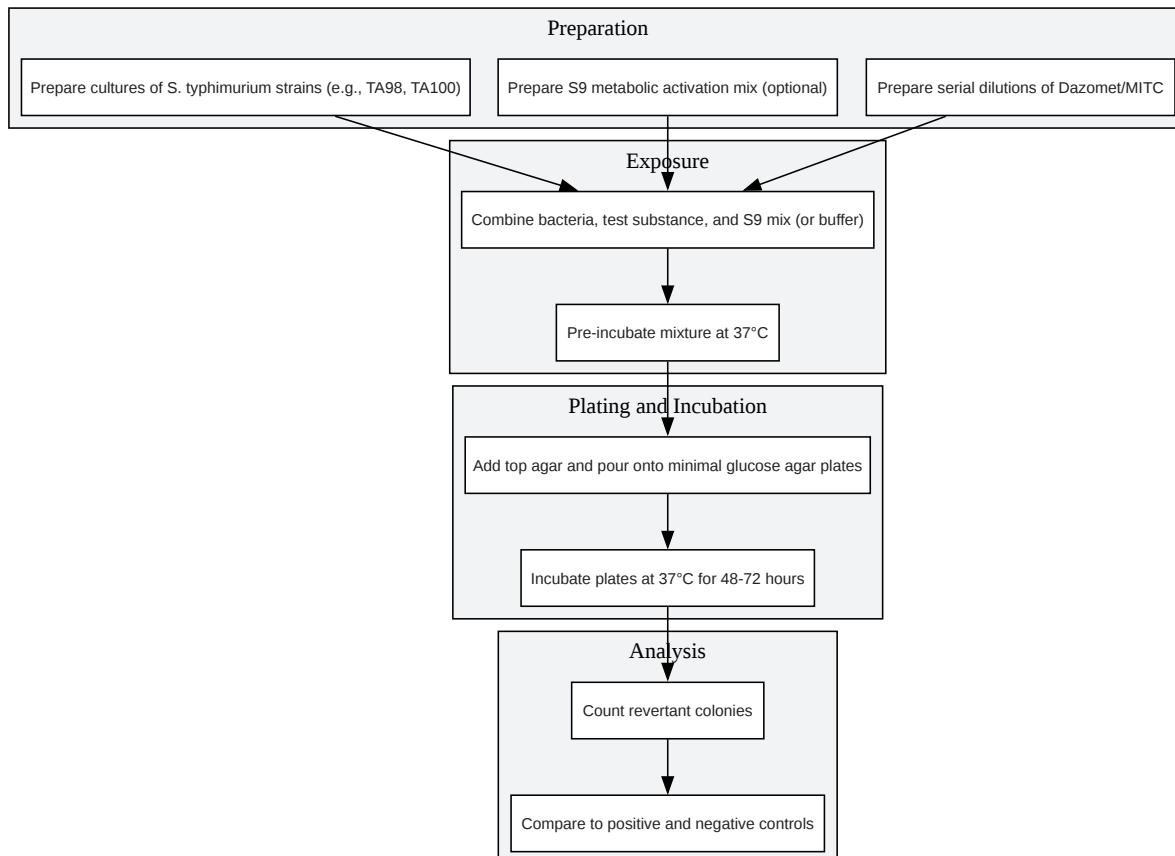
Reproductive and Developmental Toxicity

Compound	Study Type	Species	NOAEL (mg/kg/day)	Effects
Dazomet	2-Generation Reproduction	Rat	12.5	Reduced pup weight at higher doses
Dazomet	Developmental	Rat	40	Maternal toxicity at higher doses
Dazomet	Developmental	Rabbit	10	Maternal toxicity at higher doses
MITC	Developmental	Rat	5	Maternal and fetal toxicity at higher doses
MITC	Developmental	Rabbit	5	Maternal and fetal toxicity at higher doses

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[\[7\]](#)

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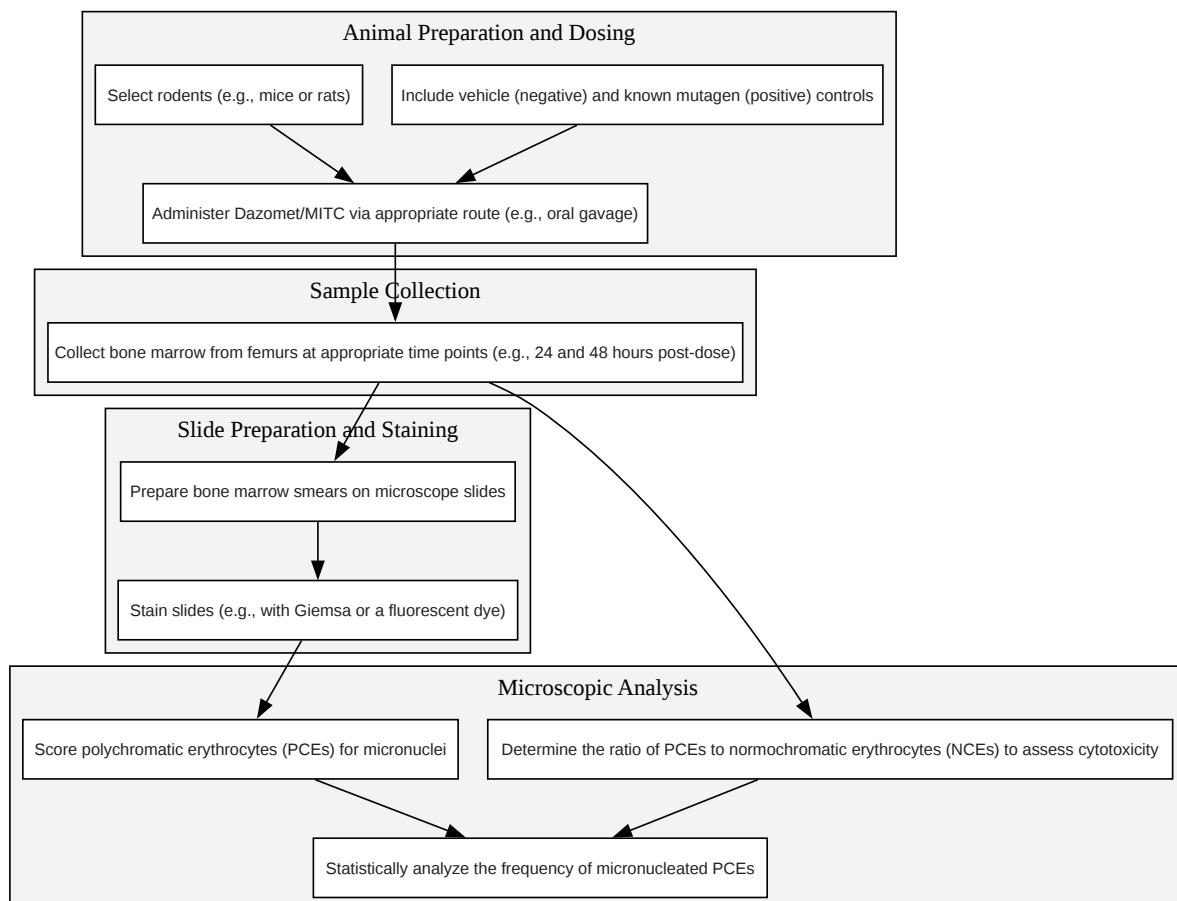
Caption: Workflow of the Ames Test.

Methodology:

- **Bacterial Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are utilized. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.
- **Metabolic Activation:** The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of the parent compound and its metabolites.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
- **Plating:** The mixture is combined with molten top agar and poured onto minimal glucose agar plates.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Test

This assay is used to detect chromosomal damage or damage to the mitotic apparatus of erythroblasts in living animals.^[8]

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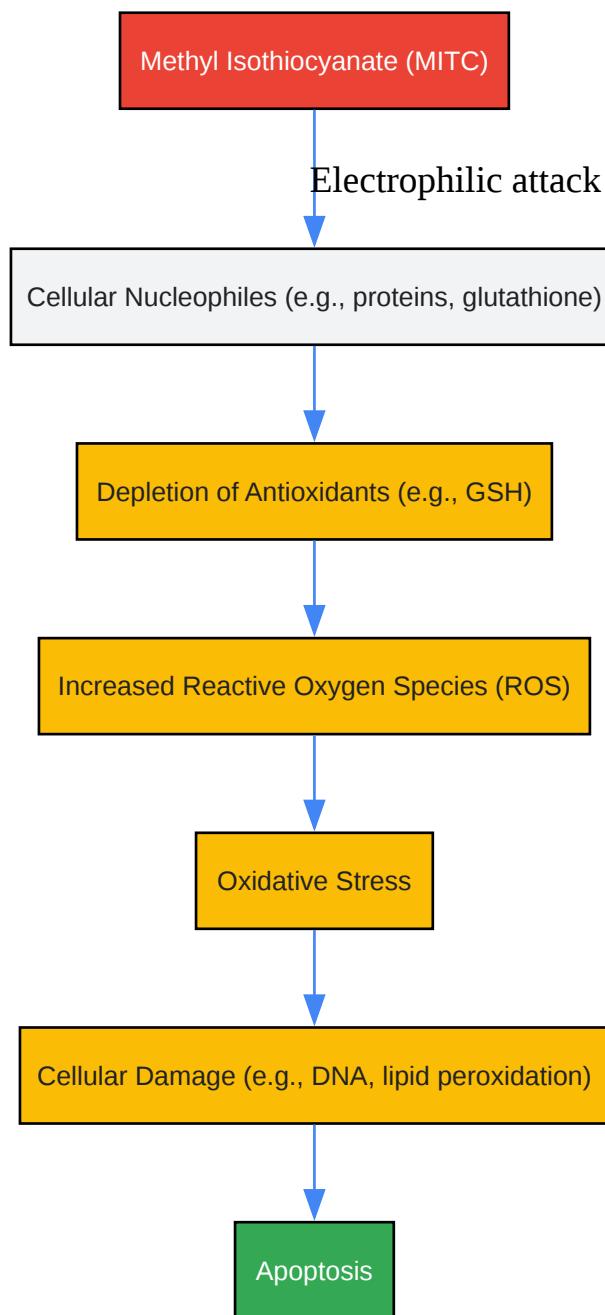
Caption: Workflow of the In Vivo Micronucleus Test.

Methodology:

- Animal Dosing: The test substance is administered to a group of rodents, typically mice or rats, usually on one or more occasions. A positive and a negative control group are also included.[9]
- Sample Collection: At appropriate intervals after the last administration, bone marrow is extracted from the femurs of the animals.[10]
- Slide Preparation: Bone marrow smears are prepared on microscope slides, air-dried, and stained.
- Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[10]
- Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group is considered a positive result.[9]

Mechanism of Toxicity

The primary mechanism of toxicity for MITC is attributed to its electrophilic nature, which allows it to react with cellular nucleophiles, leading to oxidative stress and cellular damage.



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Caption: Signaling pathway of MITC-induced toxicity.

Conclusion

The toxicological profile of **Dazomet** is intrinsically linked to its primary metabolite, MITC. While **Dazomet** itself exhibits moderate acute toxicity, MITC is a more potent toxicant. Both compounds have demonstrated genotoxic potential in various assays. The available data on

carcinogenicity do not indicate a significant risk to humans under normal exposure conditions. Reproductive and developmental toxicity studies show effects primarily at maternally toxic doses. The underlying mechanism of MITC's toxicity is its reactivity as an electrophile, leading to cellular dysfunction through oxidative stress. This comprehensive profile is essential for informed risk assessment and the implementation of appropriate safety measures in the handling and application of **Dazomet**.

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